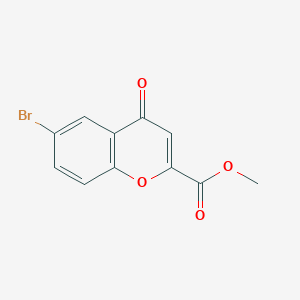

6-溴烟酸乙酯

描述

Ethyl 6-bromonicotinate is a nicotinic acid analog and potential hypolipidemic agent . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .

Molecular Structure Analysis

The molecular formula of Ethyl 6-bromonicotinate is C8H8BrNO2 . The InChI code is 1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) .Physical and Chemical Properties Analysis

Ethyl 6-bromonicotinate appears as a light yellow to yellow powder or crystals . The molecular weight is 245.08 . The density is 1.6±0.1 g/cm3, boiling point is 335.1±37.0 °C at 760 mmHg, vapour pressure is 0.0±0.7 mmHg at 25°C, enthalpy of vaporization is 57.8±3.0 kJ/mol, flash point is 156.4±26.5 °C .科学研究应用

环境科学

最后,6-溴烟酸乙酯可能参与环境科学研究。它可以被研究其降解产物或其在环境中的行为,这对于评估其生态影响至关重要。

这些应用中的每一个都利用了6-溴烟酸乙酯独特的化学性质,证明了它在各个科学研究领域的通用性和重要性。该化合物的反应性和结构特征使其成为推进知识和技术的不可或缺工具。 Information derived from search results .

安全和危害

Ethyl 6-bromonicotinate is classified as a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. It should be used only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, specific peer-reviewed papers related to Ethyl 6-bromonicotinate were not found in the available resources .

作用机制

Target of Action

Ethyl 6-bromonicotinate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s possible that the compound affects multiple pathways, given its complex structure

Pharmacokinetics

It’s known that the compound has a molecular weight of 23006 , which may influence its bioavailability. Further pharmacokinetic studies are needed to understand how these properties affect the compound’s bioavailability.

Result of Action

Given its complex structure, it’s likely that the compound has multiple effects at the molecular and cellular levels . More research is needed to fully understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-bromonicotinate. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the stability of the compound. Other environmental factors that might influence the compound’s action and efficacy are yet to be determined.

属性

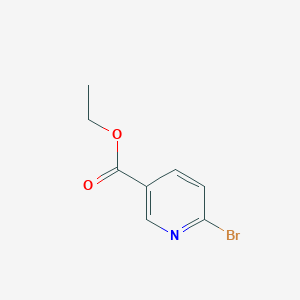

IUPAC Name |

ethyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOSJSHTQNLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563974 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132334-98-6 | |

| Record name | Ethyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)